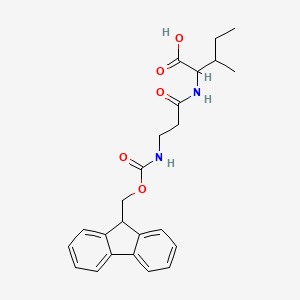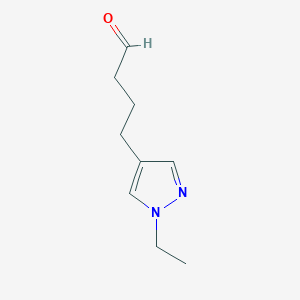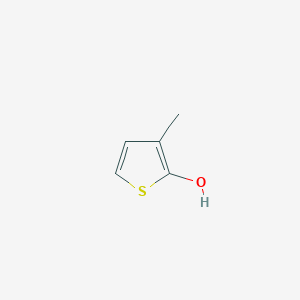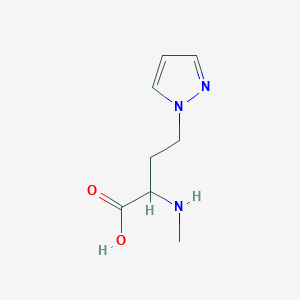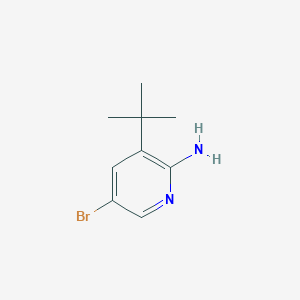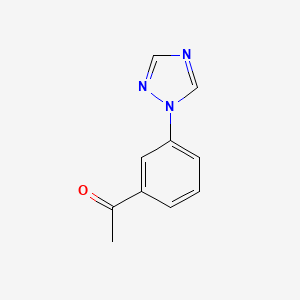
1-(3-(1h-1,2,4-Triazol-1-yl)phenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)ethan-1-one is a chemical compound that features a triazole ring attached to a phenyl group, which is further connected to an ethanone moiety. This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)ethan-1-one typically involves the reaction of 3-(1H-1,2,4-triazol-1-yl)benzaldehyde with an appropriate reagent to introduce the ethanone group. One common method involves the use of acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)ethan-1-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects . Molecular modeling studies have shown that the compound can bind to active sites of target proteins, disrupting their normal function and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-(1H-1,2,4-Triazol-1-yl)phenyl)ethan-1-one: This compound has a similar structure but with the triazole ring attached at the para position of the phenyl group.
1-(3-(1H-1,2,3-Triazol-1-yl)phenyl)ethan-1-one: This compound features a 1,2,3-triazole ring instead of a 1,2,4-triazole ring, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H9N3O |
|---|---|
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
1-[3-(1,2,4-triazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C10H9N3O/c1-8(14)9-3-2-4-10(5-9)13-7-11-6-12-13/h2-7H,1H3 |
Clé InChI |
CNGZLLDUDMQTEH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)N2C=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


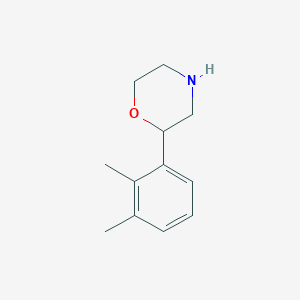
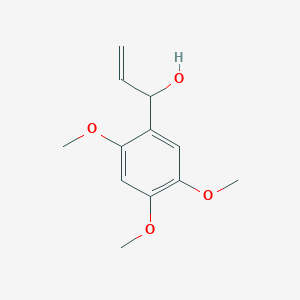
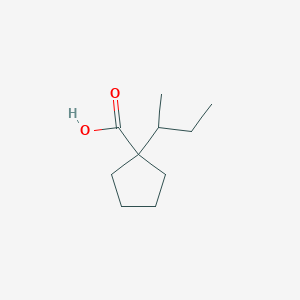
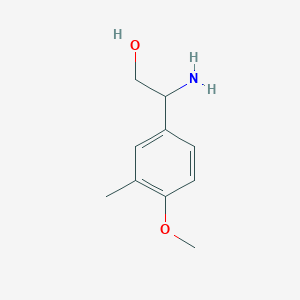
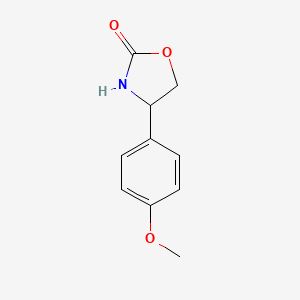
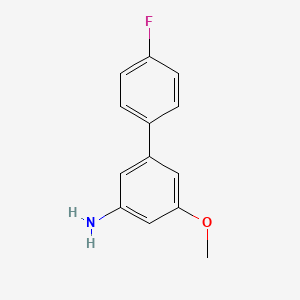

![3-Benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13617277.png)
